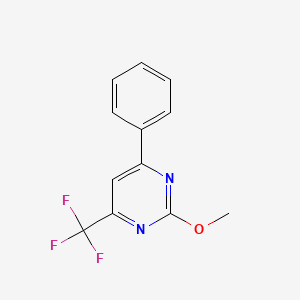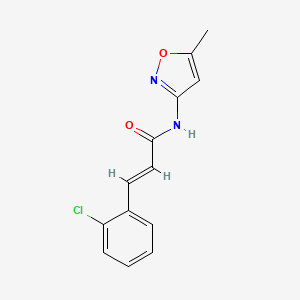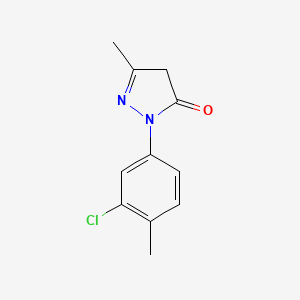![molecular formula C16H12F3NO2S B5812869 S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system, and are essential for maintaining proper synaptic function. TFB-TBOA has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions.
作用机制
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate acts as a competitive inhibitor of EAATs, binding to the glutamate binding site and preventing the reuptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on glutamate levels and neuronal function. Acutely, this compound increases extracellular glutamate levels and can lead to neuronal damage. Chronically, this compound has been shown to induce changes in synaptic function and plasticity, which may have implications for learning and memory.
实验室实验的优点和局限性
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate is a potent and selective inhibitor of EAATs, making it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, its potency and selectivity can also be a limitation, as it may lead to off-target effects and potential toxicity. Additionally, the acute effects of this compound on glutamate levels and neuronal function can make it difficult to interpret results.
未来方向
There are several potential future directions for research involving S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate. These include:
1. Investigating the role of EAATs in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
2. Developing more selective inhibitors of EAATs to reduce off-target effects and potential toxicity.
3. Studying the chronic effects of this compound on synaptic function and plasticity to better understand its potential therapeutic applications.
4. Investigating the use of this compound in combination with other drugs to enhance its therapeutic effects and reduce potential toxicity.
In conclusion, this compound is a potent and selective inhibitor of EAATs that has been widely used in scientific research to study the role of these transporters in various physiological and pathological conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well studied. There are several potential future directions for research involving this compound, including investigating its role in neurological disorders, developing more selective inhibitors, studying its chronic effects on synaptic function, and investigating its use in combination with other drugs.
合成方法
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate is synthesized through a multi-step process involving the reaction of 4-nitrobenzene-1,2-diamine with trifluoromethylphenyl isothiocyanate to form the intermediate 4-nitro-N-(3-trifluoromethylphenyl)benzene-1,2-diamine. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product, this compound.
科学研究应用
S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate has been widely used in scientific research to study the role of EAATs in various physiological and pathological conditions. EAATs are involved in a variety of processes, including synaptic plasticity, learning and memory, and neuroprotection. This compound has been used to study the role of EAATs in these processes and to investigate potential therapeutic targets for various neurological disorders.
属性
IUPAC Name |
S-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl] benzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S/c17-16(18,19)12-7-4-8-13(9-12)20-14(21)10-23-15(22)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAOURQTBONHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-ethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5812799.png)



![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
![N-(4-acetylphenyl)-2-[(2-aminophenyl)thio]acetamide](/img/structure/B5812824.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)




![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)